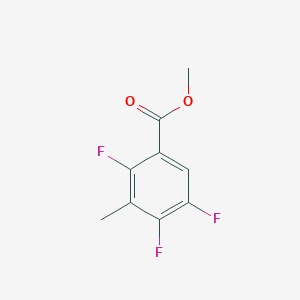
Methyl 2,4,5-trifluoro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,5-trifluoro-3-methylbenzoate is an organic compound with the molecular formula C9H7F3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,5-trifluoro-3-methylbenzoate typically involves the esterification of 2,4,5-trifluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. One common method involves the reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide, which is then fluorinated to produce N-methyl tetrafluorophthalimide. This intermediate is further processed to yield 2,4,5-trifluoro-3-methoxybenzoic acid, which is then esterified to form the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,5-trifluoro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in an acidic medium is effective for oxidizing the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: The major product is 2,4,5-trifluoro-3-methylbenzyl alcohol.
Oxidation: The major product is 2,4,5-trifluoro-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2,4,5-trifluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability, making them candidates for drug development.
Mechanism of Action
The mechanism of action of Methyl 2,4,5-trifluoro-3-methylbenzoate and its derivatives involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2,4,6-trifluorobenzoate
Uniqueness
Methyl 2,4,5-trifluoro-3-methylbenzoate is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with biological targets, making it distinct from other trifluoromethyl-substituted benzoates .
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
methyl 2,4,5-trifluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H7F3O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 |
InChI Key |
UILPEOUDQVYDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















